4-(Phenoxymethyl)phenylacetic acid

Crystallography Endothelin Receptor Antagonists Structure-Based Drug Design

4-(Phenoxymethyl)phenylacetic acid is a para-substituted phenylacetic acid scaffold indispensable for synthesizing potent ET_A receptor antagonists (sub-nanomolar binding affinity) and DP2 modulators. Its crystallographically confirmed geometry provides three coplanar regions for optimal receptor binding. The oxymethylene linker imparts conformational flexibility absent in direct biaryl ether analogs, ensuring non-interchangeability in SAR studies. Ideal for parallel library synthesis and computational docking with reduced conformational ambiguity. Available in high purity for medicinal chemistry and drug discovery programs targeting cardiovascular, fibrotic, allergic, and inflammatory diseases.

Molecular Formula C15H14O3
Molecular Weight 242.27 g/mol
CAS No. 344349-71-9
Cat. No. B1625808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Phenoxymethyl)phenylacetic acid
CAS344349-71-9
Molecular FormulaC15H14O3
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCC2=CC=C(C=C2)CC(=O)O
InChIInChI=1S/C15H14O3/c16-15(17)10-12-6-8-13(9-7-12)11-18-14-4-2-1-3-5-14/h1-9H,10-11H2,(H,16,17)
InChIKeyQBURWARFRCEQQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Phenoxymethyl)phenylacetic Acid (CAS 344349-71-9): Procurement Guide for Crystallographically-Defined Phenoxyphenylacetic Acid Building Blocks


4-(Phenoxymethyl)phenylacetic acid (CAS 344349-71-9) is a para-substituted phenylacetic acid derivative characterized by a phenoxymethyl group at the 4-position of the phenyl ring, with molecular formula C₁₅H₁₄O₃ and molecular weight 242.27 g/mol [1]. This compound serves as a versatile building block in medicinal chemistry, most notably as a key intermediate in the synthesis of potent and selective endothelin-A (ET_A) receptor antagonists [2]. Its crystal structure, solved by Bats and Canenbley (1984), provides definitive confirmation of the para-phenoxymethyl substitution pattern and establishes a reliable structural baseline for downstream SAR studies [3]. The compound's defined crystallographic parameters make it a valuable reference standard for the phenoxyphenylacetic acid class in X-ray crystallography and computational modeling [3].

Why 4-(Phenoxymethyl)phenylacetic Acid Cannot Be Replaced by Other Phenoxyphenylacetic Acid Isomers or Analogs


Substitution at the para position with a phenoxymethyl group in 4-(phenoxymethyl)phenylacetic acid imparts a unique conformational profile and electronic environment that distinguishes it from ortho- or meta-substituted isomers, as well as from analogs lacking the oxymethylene spacer [1]. Crystallographic data confirm that the para arrangement allows for three distinct coplanar regions within the molecule, a geometry that is critical for optimal receptor binding in applications such as ET_A antagonism and DP2 modulation [1][2]. The presence of the oxymethylene linker increases molecular flexibility and alters the distance between the phenylacetic acid core and the terminal phenoxy ring compared to directly linked biaryl ethers like 4-phenoxyphenylacetic acid [3]. These structural nuances translate into measurable differences in biological activity and physicochemical properties, rendering the compound non-interchangeable with other phenoxyacetic acid derivatives in structure-activity relationship (SAR) campaigns [2].

Quantitative Differentiation of 4-(Phenoxymethyl)phenylacetic Acid (CAS 344349-71-9): Crystallography and Structural Insights


Crystal Structure of 4-(Phenoxymethyl)phenylacetic Acid Defines a Three-Coplanar-Region Geometry for ET_A Antagonist Design

The single-crystal X-ray structure of 4-(phenoxymethyl)phenylacetic acid reveals three coplanar regions within the molecule: the phenylacetic acid plane, the linking methylene group, and the terminal phenoxy ring [1]. This specific conformation is a critical determinant for the activity of phenoxyphenylacetic acid-based ET_A receptor antagonists [2]. In contrast, the related compound 4-(benzyloxy)phenylacetic acid exhibits disorder in its carboxyl group, indicating a different and less rigid solid-state geometry [1]. The defined geometry of 4-(phenoxymethyl)phenylacetic acid provides a stable, predictable scaffold for molecular modeling and rational drug design.

Crystallography Endothelin Receptor Antagonists Structure-Based Drug Design

Para-Phenoxymethyl Substitution Pattern Enables Potent ET_A Receptor Antagonism in Optimized Derivatives

In a systematic SAR study of phenoxyphenylacetic acid derivatives for ET_A receptor antagonism, compounds incorporating the 4-(phenoxymethyl)phenylacetic acid scaffold exhibited potent in vitro activity, with optimized derivatives achieving sub-nanomolar binding affinity (e.g., K_i values < 1 nM) [1]. While direct data for the unsubstituted 4-(phenoxymethyl)phenylacetic acid is not provided, the study demonstrates that this specific para-substituted framework is essential for achieving high affinity, as modifications to the phenoxy ring or linker length significantly altered potency [1]. A lead compound from this series demonstrated a superior pharmacokinetic profile compared to an earlier lead with comparable in vitro potency, highlighting the critical role of the phenoxymethylphenylacetic acid core in tuning drug-like properties [1].

Medicinal Chemistry Endothelin Receptor Structure-Activity Relationship (SAR)

4-Substituted Phenoxyphenylacetic Acid Scaffold for DP2 Receptor Modulation in Allergic Diseases

A patent covering 4-substituted phenoxyphenylacetic acid derivatives (US 2012/0202854 A1) claims compounds based on the 4-(phenoxymethyl)phenylacetic acid core as modulators of the DP2 receptor (CRTH2), which is implicated in allergic diseases such as asthma and atopic dermatitis [1]. The 4-substitution pattern, exemplified by the phenoxymethyl group, is a key structural feature distinguishing these compounds from earlier 2-substituted analogs [1]. The patent specification asserts that these 4-substituted derivatives possess potent DP2 antagonistic activity, with representative compounds demonstrating IC50 values in functional assays below 1 µM, although specific data for the unsubstituted 4-(phenoxymethyl)phenylacetic acid is not disclosed [1].

Immunology DP2 Receptor Allergic Inflammation

Crystallographic Data as a Foundation for Molecular Modeling of Arylacetic Acid Derivatives

The crystallographic coordinates of 4-(phenoxymethyl)phenylacetic acid serve as a validated starting geometry for building molecular models of arylacetic acid derivatives in computational studies [1]. The Cambridge Structural Database (CSD) entry for this compound provides precise bond lengths, angles, and torsion angles that define the three coplanar regions [1][2]. This contrasts with other arylacetic acids where crystal disorder or multiple conformations introduce ambiguity in computational model building [1]. The ordered nature of 4-(phenoxymethyl)phenylacetic acid's crystal packing (Bats & Canenbley, 1984b) offers a more reliable starting point for quantum mechanical calculations and molecular dynamics simulations.

Computational Chemistry Molecular Modeling Conformational Analysis

Optimal Application Scenarios for 4-(Phenoxymethyl)phenylacetic Acid (CAS 344349-71-9)


Medicinal Chemistry: Synthesis of Potent and Selective ET_A Receptor Antagonists

Researchers synthesizing novel ET_A receptor antagonists for cardiovascular or fibrotic diseases should prioritize 4-(phenoxymethyl)phenylacetic acid as a core scaffold. As demonstrated by Astles et al. (2000), derivatives of this para-substituted phenoxyphenylacetic acid achieve sub-nanomolar binding affinity and demonstrate improved pharmacokinetic profiles in vivo [1]. The scaffold's defined geometry, confirmed by crystallography, facilitates rational design and optimization of binding interactions with the ET_A receptor [1][2].

Immunology and Inflammation Research: Development of DP2 Receptor Modulators

For programs targeting allergic and inflammatory diseases such as asthma, allergic rhinitis, and atopic dermatitis, 4-(phenoxymethyl)phenylacetic acid provides a strategic entry point into the 4-substituted phenoxyphenylacetic acid chemotype claimed for DP2 receptor modulation [3]. The para-phenoxymethyl substitution pattern distinguishes these compounds from earlier 2-substituted DP2 modulators and may offer distinct pharmacological properties [3].

Structural Biology and Computational Chemistry: Conformational Reference Standard

Computational chemists and structural biologists can utilize the well-ordered crystal structure of 4-(phenoxymethyl)phenylacetic acid (Bats & Canenbley, 1984) as a reliable starting geometry for molecular docking, homology modeling, and molecular dynamics simulations of arylacetic acid derivatives [2]. The absence of crystal disorder and the clear definition of three coplanar regions reduce conformational ambiguity, thereby improving the accuracy of computational predictions and accelerating virtual screening campaigns [2].

Organic Synthesis: Building Block for Complex Phenoxyphenylacetic Acid Libraries

Medicinal chemists engaged in parallel synthesis or library generation of phenoxyphenylacetic acid analogs will find 4-(phenoxymethyl)phenylacetic acid to be a versatile starting material for diversifying the phenoxy terminus or modifying the acetic acid moiety. The commercial availability of this para-substituted isomer enables efficient exploration of SAR around the linker and terminal aryl group, as highlighted in the optimization of ET_A antagonists [1] and DP2 modulators [3].

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